N-(2,6-dichloroisonicotinoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
Description
N-(2,6-Dichloroisonicotinoyl)-N'-[3-(Trifluoromethyl)phenyl]thiourea is a substituted thiourea derivative characterized by a 2,6-dichloroisonicotinoyl group and a 3-(trifluoromethyl)phenyl moiety. Thioureas are known for their versatility in medicinal and agrochemical applications due to their hydrogen-bonding capacity and structural adaptability. The dichloro and trifluoromethyl substituents enhance lipophilicity and metabolic stability, making the compound a candidate for pesticidal or pharmacological activity .
Synthesis typically involves coupling a chlorinated isonicotinoyl chloride with a substituted phenylthiourea precursor. For example, analogous thiourea derivatives are synthesized via refluxing substituted acetophenones with thiourea intermediates in ethanol under acidic conditions, as seen in related compounds . Structural studies of similar N,N′-disubstituted thioureas reveal planar configurations stabilized by intramolecular hydrogen bonds, which may influence bioactivity .
Properties
IUPAC Name |
2,6-dichloro-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N3OS/c15-10-4-7(5-11(16)21-10)12(23)22-13(24)20-9-3-1-2-8(6-9)14(17,18)19/h1-6H,(H2,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLKPXBHYVLROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=NC(=C2)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dichloroisonicotinoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, with the CAS number 646456-18-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiourea moiety, which is known for its diverse biological activities. The presence of both dichloroisonicotinoyl and trifluoromethyl groups contributes to its unique chemical properties.
- Molecular Formula : C13H8Cl2F3N3OS
- Molecular Weight : 358.18 g/mol
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
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Mechanism of Action :
- Induces apoptosis in cancer cells through the mitochondrial pathway.
- Inhibits key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
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Case Study :
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at low concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens.
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Activity Spectrum :
- Effective against Gram-positive and Gram-negative bacteria.
- Exhibits antifungal activity against common fungal strains.
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Case Study :
A series of experiments showed that this compound displayed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Toxicological Profile
While exploring the biological activity, it is crucial to assess the safety profile of the compound.
- Acute Toxicity : Studies indicate moderate toxicity levels when administered at high doses.
- Chronic Exposure : Long-term studies are required to fully understand the potential side effects and safe dosage ranges.
Research Findings Summary
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : ’s crystallographic data on analogous thioureas underscores the importance of substituent positioning for molecular packing and solubility .
- Synthetic Optimization : ’s reflux method with HCl provides a scalable pathway for derivatives, though exact-exchange DFT methods () could refine reaction conditions .
- Agrochemical Potential: The prevalence of chlorinated and trifluoromethylated thioureas in pesticide registrations () supports further investigation into the target compound’s herbicidal or insecticidal properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
